molecular formula C12H17N5 B1395727 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine CAS No. 1211511-95-3

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Cat. No.: B1395727
CAS No.: 1211511-95-3
M. Wt: 231.3 g/mol
InChI Key: WBOOSQIKPDOMIC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with an appropriate indazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its biological activity, including its potential as an anti-inflammatory agent and its effects on cellular processes.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines. Additionally, it can interact with receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can be compared with other similar compounds, such as:

Biological Activity

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily revolves around its interaction with various molecular targets within cells. It is known to bind to specific enzymes and receptors, modulating their activity and influencing several cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.
  • Receptor Interaction : It interacts with receptors on cancer cells, leading to inhibition of cell proliferation and induction of apoptosis.

Biological Activity and Anticancer Properties

Recent studies have highlighted the anticancer properties of indazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)0.88Moderate inhibition
HepG2 (Liver Cancer)0.80Moderate inhibition
MCF-7 (Breast Cancer)0.34Moderate inhibition
HCT116 (Colon Cancer)0.64Moderate inhibition

These values indicate that the compound exhibits moderate antiproliferative activity across multiple cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the 4-(4-methylpiperazin-1-yl) moiety significantly influences the compound's potency against various cancer cell lines. For instance, modifications to the piperazine substituent can enhance or diminish biological activity:

  • Replacing the piperazine with other groups like sulfonamide or morpholine improved potency against A549 and 4T1 cells.
  • The introduction of halogen substituents on the indazole scaffold can lead to variations in antiproliferative activity .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Mouse Models of Colon Cancer : In vivo studies showed that compounds similar to this compound effectively inhibited tumor growth, suggesting potential for clinical application in colorectal cancers .
  • BCR-ABL Inhibition : Compounds derived from this scaffold have been tested against BCR-ABL mutants, showing significant potency improvements over existing therapies. The IC50 for some derivatives was found to be less than 0.51 nM against wild-type BCR-ABL, indicating a strong potential for treating resistant forms of leukemia .

Safety and Toxicity

Preliminary toxicity assessments indicate that compounds similar to this compound exhibit manageable safety profiles in animal models. Continuous dosing did not show significant adverse effects at therapeutic levels .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOSQIKPDOMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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